1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features a unique combination of functional groups, including thiadiazole, dichlorophenyl, and tetrahydroquinoline
Preparation Methods
The synthesis of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated benzyl compound under basic conditions.
Coupling with Dichlorophenyl Group: The thiadiazole intermediate is then coupled with a dichlorophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Cyclization to Form Tetrahydroquinoline: The final step involves cyclization to form the tetrahydroquinoline ring, which can be achieved through an intramolecular cyclization reaction under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include other thiadiazole derivatives and tetrahydroquinoline compounds These compounds may share similar structural features but differ in their specific substituents and functional groups
References
- Selection of boron reagents for Suzuki–Miyaura coupling
- Design, synthesis, docking study and urease inhibitory activity
- Synthesis and in vitro anti-Helicobacter pylori activity
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(2,4-dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl3N3O2S2/c1-26(2)11-20-23(21(33)12-26)17(16-8-7-15(27)9-19(16)29)10-22(34)32(20)24-30-31-25(36-24)35-13-14-5-3-4-6-18(14)28/h3-9,17H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSQJOSUWKUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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